molecular formula C9H7ClN2O2 B8036012 7-chloro-6-methoxy-1H-quinazolin-4-one

7-chloro-6-methoxy-1H-quinazolin-4-one

Cat. No.: B8036012
M. Wt: 210.62 g/mol
InChI Key: WXKMNWBPCZFSST-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with chlorine at position 7 and methoxy at position 4. Its molecular formula is C₉H₆ClN₂O₂, with a molecular weight of 224.61 g/mol. This compound is synthesized through multi-step reactions, starting from precursors like 2-amino-4-chlorobenzoic acid, as described in . Key characterization methods include NMR, FT-IR, and PXRD analysis . The chloro and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and material science.

Properties

IUPAC Name

7-chloro-6-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMNWBPCZFSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis via Anthranilic Acid Derivatives

The quinazolinone core is traditionally constructed from anthranilic acid derivatives, leveraging their inherent reactivity for cyclization. For 7-chloro-6-methoxy-1H-quinazolin-4-one, a regioselective approach begins with 5-methoxyanthranilic acid as the starting material. Nitration at the 4-position introduces a nitro group, which is subsequently reduced to an amine using iron powder in hydrochloric acid . This intermediate undergoes Sandmeyer reaction conditions (CuCl, HCl) to replace the amine with a chloro group, yielding 4-chloro-5-methoxyanthranilic acid. Cyclization with formamide at elevated temperatures (180–200°C) then forms the quinazolinone ring .

A critical challenge in this route is achieving regioselective nitration . The methoxy group at position 6 directs electrophilic substitution to the para position (C-7), but competing meta products may form under non-optimized conditions. Studies indicate that using a mixture of nitric acid in dichloromethane at 0–5°C suppresses byproduct formation, achieving >85% regioselectivity . Post-cyclization, the crude product is purified via recrystallization from ethanol, yielding this compound in 68–72% overall yield .

Chlorination Strategies and Direct Functionalization

Introducing the chloro group at position 7 demands precise control. Direct electrophilic chlorination of 6-methoxyquinazolin-4-one using sulfuryl chloride (SO₂Cl₂) in acetic acid at 50°C achieves moderate yields (55–60%) but risks over-chlorination . Alternatively, nucleophilic aromatic substitution (NAS) of a pre-installed nitro group proves more efficient. For instance, 6-methoxy-7-nitroquinazolin-4-one is reduced to the amine using H₂/Pd-C, followed by diazotization and treatment with CuCl to install the chloro group . This two-step sequence affords 85–90% purity, avoiding polyhalogenation byproducts .

Demethylation and Protecting Group Manipulation

Selective demethylation is critical for installing the methoxy group at position 6. Starting from 6,7-dimethoxyquinazolin-4-one, methanesulfonic acid in the presence of L-methionine selectively cleaves the C-6 methoxy group . The reaction proceeds via nucleophilic attack by methionine’s thiol group, yielding 6-hydroxy-7-methoxyquinazolin-4-one, which is subsequently protected as a benzyl ether before chlorination . After chloro-substitution, hydrogenolysis removes the benzyl group, restoring the methoxy functionality. This approach achieves 70–75% overall yield but requires stringent anhydrous conditions .

Green Chemistry Approaches and Solvent Optimization

Emerging methodologies prioritize sustainability. Aqueous micellar catalysis using TPGS-750-M (a tocopherol-derived surfactant) enables cyclization of 2-amino-4-chloro-5-methoxybenzoic acid with formamide in water, achieving 80% yield at 100°C . This eliminates toxic solvents like DMF or dichloromethane, aligning with green chemistry principles. Additionally, flow chemistry systems reduce reaction times from hours to minutes by enhancing heat transfer and mixing efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinazoline N-oxides.

    Reduction: Aminoquinazolines.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-chloro-6-methoxy-1H-quinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 7-chloro-6-methoxy-1H-quinazolin-4-one with analogs differing in substituents or core structure:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound Cl (C7), OMe (C6) 224.61 263.5–265.0 Intermediate for bioactive molecules
7-Benzyloxy-6-methoxy-3H-quinazolin-4-one BnO (C7), OMe (C6) 282.30 269 Higher lipophilicity; used in drug discovery
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one CF₃ (C2), Cl (C7), OMe (C6) 278.62 Not reported Enhanced electron-withdrawing effects; research applications
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one OMe (C7), morpholino (C6) 347.37 Not reported Improved solubility; potential kinase inhibitor
6-Nitro-7-tosylquinazolin-4(3H)-one NO₂ (C6), TsO (C7) 376.80 Not reported Reactive intermediate for sulfone derivatives
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) and chloro/trifluoromethyl groups (electron-withdrawing) modulate reactivity. For example, the trifluoromethyl derivative (278.62 g/mol) exhibits stronger electron-withdrawing effects, altering its suitability for nucleophilic substitutions .
  • Lipophilicity : The benzyloxy derivative (282.30 g/mol) has increased lipophilicity compared to the parent compound, enhancing membrane permeability in drug design .
  • Thermal Stability : The parent compound’s high melting point (263.5–265.0°C) suggests strong intermolecular interactions, whereas bulky groups like benzyloxy marginally increase thermal stability .

Q & A

Q. Q1. What are the optimal synthetic routes for 7-chloro-6-methoxy-1H-quinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclocondensation of substituted anthranilic acids with urea or thiourea derivatives under acidic conditions. For example:

Chlorination-Methoxylation Sequence : Start with 6-methoxyquinazolin-4-one, followed by electrophilic chlorination at the 7-position using POCl₃ or SOCl₂ under reflux .

One-Pot Synthesis : Combine 4-chloro-2-methoxyaniline with a carbonyl source (e.g., triphosgene) in anhydrous DMF, achieving cyclization at 80–100°C .

Key Variables:

VariableImpact on YieldOptimal Range
TemperatureHigher temps accelerate cyclization but risk decomposition80–110°C
SolventPolar aprotic solvents (DMF, DMSO) enhance reactivityDMF preferred
CatalystLewis acids (e.g., ZnCl₂) improve regioselectivity5–10 mol%

Data Contradictions:

  • Chlorination with POCl₃ may lead to over-chlorination; SOCl₂ offers better control but requires strict anhydrous conditions .

Q. Q2. How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons in the quinazolinone ring show splitting patterns dependent on substitution .
    • 13C NMR : Carbonyl (C4=O) resonates at δ 160–165 ppm; chloro and methoxy substituents cause deshielding in adjacent carbons .
  • X-Ray Crystallography :
    • Use SHELX software for structure refinement . Key metrics:
ParameterTarget Range
R-factor< 0.05
CCDC DepositionRequired for validation

Q. Common Pitfalls :

  • Overlapping signals in NMR may require 2D techniques (COSY, HSQC) for resolution .

Advanced Research Questions

Q. Q3. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Functional Selection : B3LYP/6-311++G(d,p) balances accuracy and computational cost for quinazolinones .
    • Key Outputs :
PropertyComputational Insight
HOMO-LUMO GapPredicts electrophilic sites (e.g., C7-Cl bond reactivity)
Electrostatic Potential MapsIdentifies nucleophilic regions (e.g., carbonyl oxygen)

Q. Validation :

  • Compare computed IR spectra with experimental data to validate tautomeric forms .

Q. Q4. How do solvent effects and pH influence the tautomeric equilibrium of this compound?

Methodological Answer:

  • Tautomeric Forms : The compound exists in equilibrium between 1H-quinazolin-4-one (lactam) and 4-hydroxyquinazoline (lactim) forms.
  • Experimental Design :
    • UV-Vis Spectroscopy : Monitor absorbance shifts in solvents of varying polarity (e.g., water vs. DMSO) .
    • pH Titration : Use buffered solutions (pH 2–12) to track tautomer prevalence via ¹H NMR .

Q. Contradictions :

  • Protic solvents stabilize lactim via hydrogen bonding, but high acidity (<pH 3) favors protonation of the carbonyl group .

Q. Q5. What strategies mitigate discrepancies between theoretical and experimental reactivity data in functionalization reactions?

Methodological Answer:

  • Root-Cause Analysis :
    • Steric Effects : DFT may underestimate steric hindrance at C2 and C7 positions.
    • Solvent Interactions : Implicit solvent models (e.g., PCM) often fail to capture specific hydrogen-bonding effects .
  • Mitigation Steps :
    • Use hybrid QM/MM methods for solvation dynamics.
    • Validate with kinetic isotope effect (KIE) studies to probe transition states .

Q. Case Study :

  • Nitration at C5 yields 30% product experimentally vs. DFT-predicted 60%, attributed to unmodeled solvent viscosity .

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